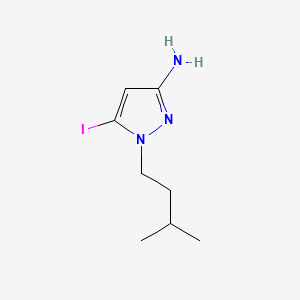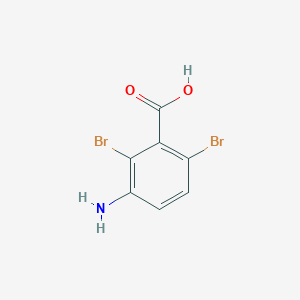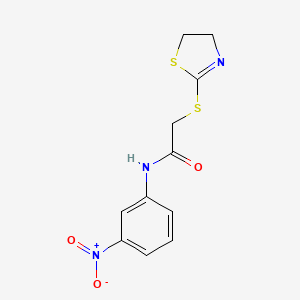![molecular formula C26H25N3O5S B12456830 N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B12456830.png)
N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety and a thiourea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA typically involves the reaction of 5,6-dimethyl-1,3-benzoxazole-2-amine with 4-isothiocyanatobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoxazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mécanisme D'action
The mechanism of action of 1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can bind to enzymes and receptors, modulating their activity. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)UREA: Similar structure but with a urea group instead of thiourea.
1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOCARBAMATE: Contains a thiocarbamate group.
Uniqueness
1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoxazole and thiourea moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C26H25N3O5S |
|---|---|
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
N-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C26H25N3O5S/c1-14-10-19-20(11-15(14)2)34-25(28-19)16-6-8-18(9-7-16)27-26(35)29-24(30)17-12-21(31-3)23(33-5)22(13-17)32-4/h6-13H,1-5H3,(H2,27,29,30,35) |
Clé InChI |
HGURJWFLASDWPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12456750.png)
![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B12456756.png)
![N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12456771.png)
![1-(5-chloro-2-methylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12456775.png)
![N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]acetamide](/img/structure/B12456777.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12456779.png)
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456790.png)

![2-[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate](/img/structure/B12456805.png)
![N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B12456813.png)


![N-[(4-methoxyphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B12456822.png)
![5-(2-Methylphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12456823.png)
